N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Overview
Description
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound with a complex structure that includes an isochromene core, a carboxamide group, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of ortho-hydroxybenzaldehyde derivatives with acetic anhydride. The resulting isochromene intermediate is then subjected to further functionalization.
The introduction of the carboxamide group can be achieved through an amidation reaction. This involves reacting the isochromene intermediate with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.
Reduction: The carbonyl group in the isochromene core can be reduced to form an alcohol, which may lead to different derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate, it can be used in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with target proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isoquinoline-3-carboxamide: Similar structure but with an isoquinoline core.
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-quinoline-3-carboxamide: Similar structure but with a quinoline core.
Uniqueness
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts distinct electronic and steric properties compared to isoquinoline or quinoline derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-18(11-12-6-3-4-9-15(12)16(20)23-18)17(21)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYQZOVAJOWTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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